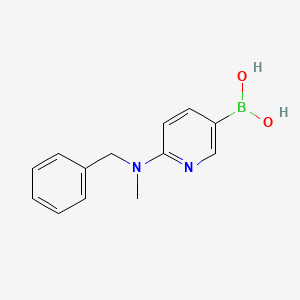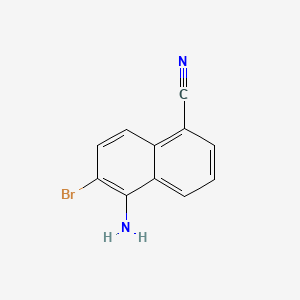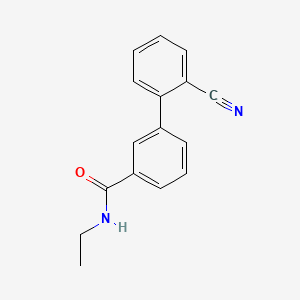![molecular formula C11H18N2O3 B567363 tert-ブチル 7-オキソ-2,6-ジアザスピロ[3.4]オクタン-2-カルボン酸エステル CAS No. 1234616-51-3](/img/structure/B567363.png)
tert-ブチル 7-オキソ-2,6-ジアザスピロ[3.4]オクタン-2-カルボン酸エステル
説明
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound that can be used to synthesize ketohexokinase (KHK) inhibitors, which have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .
Molecular Structure Analysis
The molecular formula of Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is C11H18N2O3 . Its InChI code is 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14) .Physical and Chemical Properties Analysis
The molecular weight of Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is 226.28 g/mol . It is a solid at room temperature . The predicted boiling point is 399.1±42.0 °C, and the predicted density is 1.20±0.1 g/cm3 .科学的研究の応用
有機合成中間体
“tert-ブチル 7-オキソ-2,6-ジアザスピロ[3.4]オクタン-2-カルボン酸エステル” は、有機合成のための汎用性の高い貴重な合成中間体です . スピロ環状化合物として、それは融合ジアザスピロ環系を持つユニークな剛直な二環式構造を持っています .
医薬品化学ビルディングブロック
この化合物は、多くの生物活性分子や薬物候補に多く見られ、医薬品化学アプリケーションの魅力的なビルディングブロックとなっています . tert-ブチルカルバメート保護基の存在により、穏やかな酸性条件下での選択的脱保護が可能になります .
複雑な複素環骨格の合成
この化合物は、脱保護後のさらなる誘導化のための反応性アミン官能基を明らかにしています . この機能により、さまざまな置換基を制御して導入でき、潜在的な生物活性を有する複雑な複素環骨格の合成が容易になります .
ケトヘキソキナーゼ(KHK)阻害剤の合成
“tert-ブチル 2,6-ジアザスピロ[3.4]オクタン-2-カルボン酸エステル”は、ケトヘキソキナーゼ(KHK)阻害剤の合成に使用できます . これらの阻害剤は、糖尿病や肥満の治療のための潜在的な医療用途を持っています .
ニコチンアミドホスホリボシル転移酵素(NAMPT)阻害剤の合成
この化合物は、ニコチンアミドホスホリボシル転移酵素(NAMPT)阻害剤として、ジヒドロイソインドールカルボキサミド誘導体の合成にも有用な試薬です <a aria-label="3: " data-citationid="81f49e25-6be1-87eb-a337-7f79b6b46
Safety and Hazards
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
作用機序
Target of Action
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that can be used to synthesize inhibitors for various enzymes . The primary targets of this compound include ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biological processes, including glucose metabolism, NAD+ biosynthesis, and cell motility, respectively .
Mode of Action
The exact mode of action of Tert-butyl 7-oxo-2,6-diazaspiro[3It is known that the compound acts as a precursor in the synthesis of inhibitors for khk, nampt, and rock . These inhibitors likely bind to their respective enzymes, thereby modulating their activities and influencing the associated biochemical pathways .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate are those associated with its enzyme targets. KHK is involved in the metabolism of fructose, a type of sugar, in the liver . NAMPT is a key enzyme in the NAD+ biosynthesis pathway, which is essential for cellular energy production and DNA repair . ROCK is involved in various cellular processes, including cell motility and tumor cell invasion .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 7-oxo-2,6-diazaspiro[3Some general properties can be inferred from its molecular structure . The compound has a high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity (Log Po/w) is 2.21, suggesting it may readily cross cell membranes . The compound is also very soluble in water, which could influence its distribution in the body .
Result of Action
The molecular and cellular effects of Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate are primarily related to its role in the synthesis of enzyme inhibitors . By inhibiting KHK, NAMPT, and ROCK, the compound can potentially influence glucose metabolism, NAD+ biosynthesis, and cell motility, respectively . These effects could have implications for the treatment of conditions such as diabetes, cancer, and cardiovascular diseases .
生化学分析
Biochemical Properties
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex heterocyclic scaffoldsFor instance, it has been used to synthesize inhibitors of enzymes such as ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT), which are involved in metabolic pathways related to diabetes and obesity . The nature of these interactions often involves selective deprotection under mild acidic conditions, revealing a reactive amine functionality for further derivatization .
Cellular Effects
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily observed through its role as a synthetic intermediate in the development of bioactive molecules. For example, derivatives of this compound have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . Additionally, it has been used to develop inhibitors of O-GlcNAcase (OGA), which are being explored for the treatment of neurodegenerative disorders .
Molecular Mechanism
At the molecular level, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, thereby modulating their activity. For instance, it has been used to synthesize inhibitors of Rho-associated protein kinase (ROCK), which play a role in various cellular functions such as contraction, motility, and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate change over time due to its stability and degradation properties. The compound is generally stable when stored at room temperature, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, derivatives of this compound have shown sustained inhibition of target enzymes over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity. At higher doses, adverse effects such as toxicity and off-target interactions may occur . For instance, high doses of derivatives targeting sigma-1 receptors have been associated with potential side effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been used to synthesize inhibitors of enzymes such as KHK and NAMPT, which are key regulators of glucose and nicotinamide metabolism . These interactions can lead to changes in metabolic flux, affecting overall cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity and solubility properties facilitate its movement across cellular membranes, allowing it to reach its target sites . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is influenced by targeting signals and post-translational modifications. The compound’s structure allows it to be directed to specific compartments or organelles, where it can exert its biological effects. For example, derivatives of this compound have been shown to localize within the endoplasmic reticulum and mitochondria, affecting processes such as protein folding and energy production .
特性
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRALTYPUIGPWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718504 | |
| Record name | tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-51-3 | |
| Record name | 1,1-Dimethylethyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Boc-7-oxo-2,6-diaza-spiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)


![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)




![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)


![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)
